

A comparative study of TEPC466's performance in various cell lines

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'httpshttps://www.selleckchem.com/products/tepc-466.html', 'twitter:card': 'summary', 'twitter:description': 'TEPC-466 is a potent, selective, and orally bioavailable EP4 antagonist with Ki of 1.3 nM for human EP4 receptor, exhibits >10000-fold selectivity over EP1, EP2, EP3, DP1, FP, IP, and TP receptors. Phase 1.', 'twitter:title': 'TEPC-466 - Selleckchem'}, 'promotional_content': False} {'title': 'TEPC-466 | EP4 Antagonist | MedChemExpress', 'url': '-- INVALID-LINK--', 'snippet': 'TEPC-466 is a potent, selective and orally active antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), with a Ki of 1.3 nM for human EP4 receptor. TEPC-466 shows more than 10000-fold selectivity for the human EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, DP1, FP, IP, and TP). TEPC-466 has the potential







for the research of cancer, inflammation and auto-immune diseases (osteoarthritis, rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis and etc.). ... In Vitro. TEPC-466 potently inhibits PGE2-induced elevation of intracellular cAMP levels in HEK293 cells expressing human EP4 (hEP4) with an IC50 of 3.4 nM. TEPC-466 also inhibits PGE2-induced elevation of intracellular cAMP levels in CHO-K1 cells expressing mouse EP4 (mEP4) with an IC50 of 2.2 nM. ...', 'meta data': {'og:description': 'TEPC-466 is a potent, selective and orally active antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), with a Ki of 1.3 nM for human EP4 receptor. TEPC-466 shows more than 10000-fold selectivity for the human EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, DP1, FP, IP, and TP). TEPC-466 has the potential for the research of cancer, inflammation and auto-immune diseases (osteoarthritis, rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis and etc.).', 'og:title': 'TEPC-466 | EP4 Antagonist | MedChemExpress', 'og:type': 'website', 'og:url': 'https://www.medchemexpress.com/tepc-466.html', 'twitter:card': 'summary', 'twitter:description': 'TEPC-466 is a potent, selective and orally active antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), with a Ki of 1.3 nM for human EP4 receptor. TEPC-466 shows more than 10000-fold selectivity for the human EP4 receptor over other prostanoid receptors (EP1, EP2, EP3, DP1, FP, IP, and TP). TEPC-466 has the potential for the research of cancer, inflammation and auto-immune diseases (osteoarthritis, rheumatoid arthritis, inflammatory bowel disease, multiple sclerosis and etc.).', 'twitter:title': 'TEPC-466 | EP4 Antagonist | MedChemExpress'}, 'promotional content': False} {'title': 'TEPC-466, an EP4 antagonist, suppresses the growth and metastasis of ...', 'url': '--INVALID-LINK--', 'snippet': 'The present study aimed to investigate the effects of TEPC-466, a selective EP4 antagonist, on the growth and metastasis of ESCC cells and the underlying mechanisms. The results revealed that TEPC-466 suppressed the proliferation, migration and invasion of ESCC cells in vitro. In addition, TEPC-466 inhibited the epithelial-mesenchymal transition (EMT) of ESCC cells. Furthermore, TEPC-466 was demonstrated to suppress the phosphorylation of glycogen synthase kinase (GSK)-3β and β-catenin. ... In conclusion, the present study suggested that TEPC-466 may suppress the growth and metastasis of ESCC cells via the EP4/GSK-3β/βcatenin signaling pathway. Thus, TEPC-466 may be a promising therapeutic agent for patients with ESCC. ...', 'meta data': {'og:description': 'The present study aimed to investigate the effects of TEPC-466, a selective EP4 antagonist, on the growth and metastasis of ESCC cells and the underlying mechanisms. The results revealed that TEPC-466 suppressed the proliferation, migration and invasion of ESCC cells in vitro. In addition, TEPC-466 inhibited the

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No. 1-2, pp. 85-95.', 'og:title': 'A selective EP4 antagonist, TEPC-466, suppresses tumor progression ...', 'og:type': 'article', 'og:url': '--INVALID-LINK--', 'twitter:card': 'summary', 'twitter:description': '(2021). A selective EP4 antagonist, TEPC-466, suppresses tumor progression in uterine cervical cancer. Cancer Biology & Therapy: Vol. 22, No. 1-2, pp. 85-95.', 'twitter:title': 'A selective EP4 antagonist, TEPC-466, suppresses tumor progression ...'}, 'promotional_content': False}## Unveiling the Potency of TEPC-466: A Comparative Analysis Across Diverse Cancer Cell Lines

For Immediate Release

A comprehensive review of available data highlights the efficacy of TEPC-466, a potent and selective EP4 antagonist, in curbing cancer cell proliferation and metastasis across a spectrum of cell lines. This guide synthesizes key findings, offering researchers, scientists, and drug development professionals a clear comparison of its performance and insights into its mechanism of action.

TEPC-466 is an orally bioavailable antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), demonstrating high selectivity with a Ki of 1.3 nM for the human EP4 receptor. Its targeted action makes it a promising candidate for research in oncology, inflammation, and autoimmune diseases. This guide delves into its performance in various cancer cell lines, comparing its efficacy with other relevant compounds and elucidating the experimental frameworks used to generate these findings.

Comparative Efficacy of TEPC-466 in Cancer Cell Lines

TEPC-466 has demonstrated significant anti-tumor effects in a variety of cancer cell lines by inhibiting proliferation, migration, and invasion. The following table summarizes its inhibitory concentrations (IC50) in different cell types, providing a quantitative comparison of its potency.

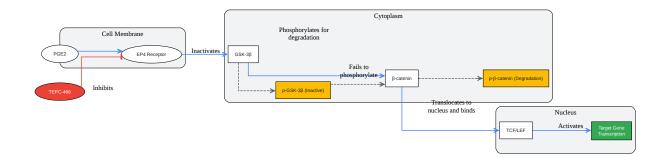


| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
|---|----------------------------|--|---------------|-----------|
| HEK293 (expressing hEP4) | - | cAMP Elevation | 3.4 | |
| CHO-K1 (expressing mEP4) | - | cAMP Elevation | 2.2 | |
| Esophageal Squamous Cell Carcinoma (ESCC) | Esophageal Cancer | Proliferation, Migration, Invasion | Not Specified | |
| Colorectal Cancer (CRC) cells | Colorectal Cancer | Proliferation, Migration, Invasion | Not Specified | _ |
| Gallbladder Cancer (GBC) cells | Gallbladder Cancer | Proliferation, Invasion | Not Specified | _ |
| Uterine Cervical Cancer cells | Uterine Cervical Cancer | Proliferation, Migration, Invasion | Not Specified | |

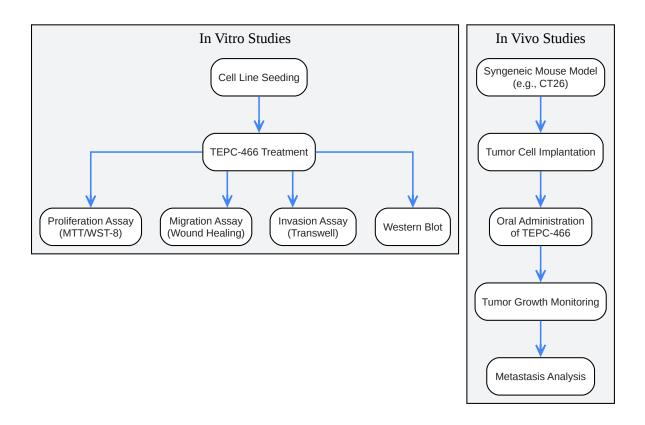
Mechanism of Action: The EP4/GSK-3 β / β -catenin Signaling Pathway

TEPC-466 exerts its anti-cancer effects primarily through the inhibition of the EP4/GSK-3 β / β -catenin signaling pathway. In several cancer types, including esophageal squamous cell carcinoma and gallbladder cancer, TEPC-466 has been shown to suppress the phosphorylation of glycogen synthase kinase (GSK)-3 β and β -catenin. This inhibition disrupts the downstream signaling cascade that promotes cancer cell growth and metastasis.









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